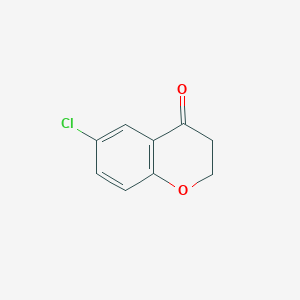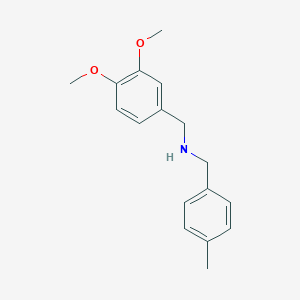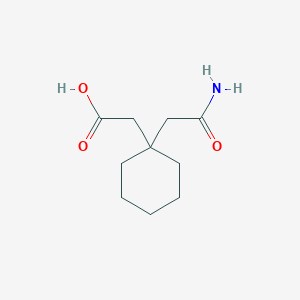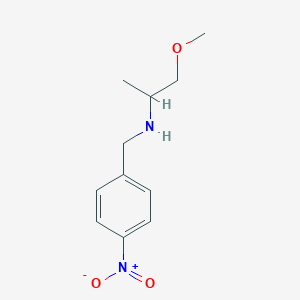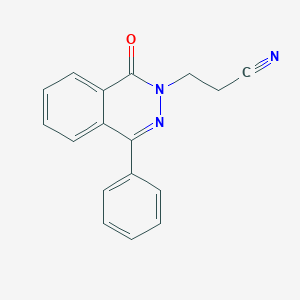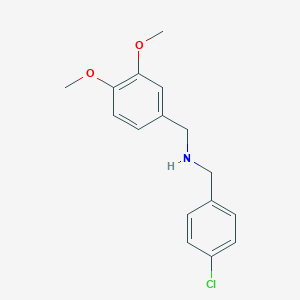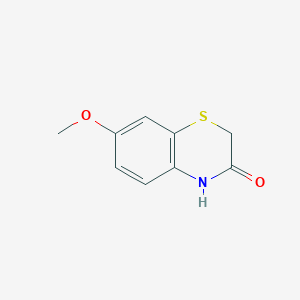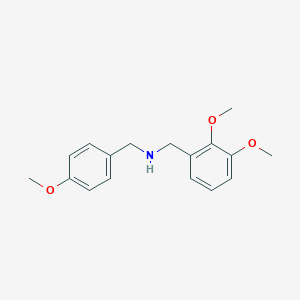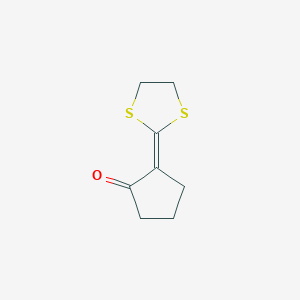
2-(1,3-Dithiolan-2-ylidene)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiolan-2-ylidene)cyclopentanone is an organic compound with the molecular formula C8H10OS2 It is characterized by a cyclopentanone ring substituted with a 1,3-dithiolan-2-ylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-ylidene)cyclopentanone typically involves the reaction of cyclopentanone with 1,3-propanedithiol in the presence of a base. The reaction proceeds through the formation of a dithiolane ring, resulting in the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-ylidene)cyclopentanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a dithiol or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols or thiols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-(1,3-Dithiolan-2-ylidene)cyclopentanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)cyclopentanone involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit the penetration and elongation of infecting hyphae by inhibiting the formation of infecting pegs or cellulose secretion . This mechanism is particularly relevant in its application as a fungicide.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl 2-(1,3-dithiolan-2-ylidene)malonate: This compound shares the dithiolan-2-ylidene group but differs in the rest of its structure.
2-(1,3-Dithiolan-2-ylidene)malononitrile: Another compound with a similar dithiolan-2-ylidene group but with different substituents.
Uniqueness
2-(1,3-Dithiolan-2-ylidene)cyclopentanone is unique due to its specific combination of a cyclopentanone ring and a dithiolan-2-ylidene group. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(1,3-dithiolan-2-ylidene)cyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS2/c9-7-3-1-2-6(7)8-10-4-5-11-8/h1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUPHGZMKWBZLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2SCCS2)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356145 |
Source


|
| Record name | 2-(1,3-dithiolan-2-ylidene)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49696-17-5 |
Source


|
| Record name | 2-(1,3-dithiolan-2-ylidene)cyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
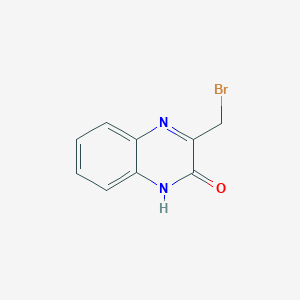
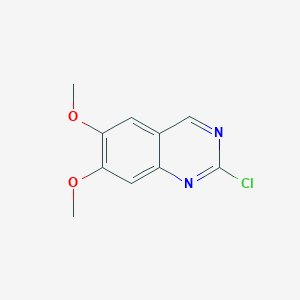
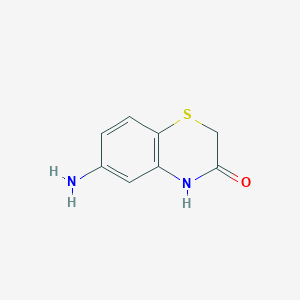

![7-HYDROXY-4H-BENZO[1,4]THIAZIN-3-ONE](/img/structure/B184898.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)
